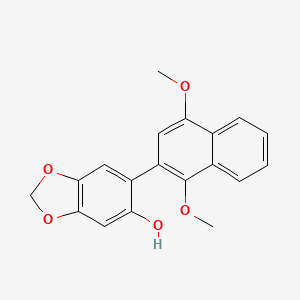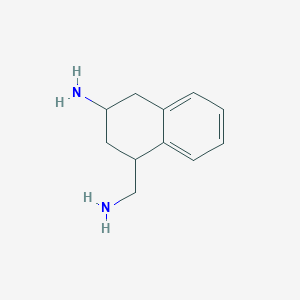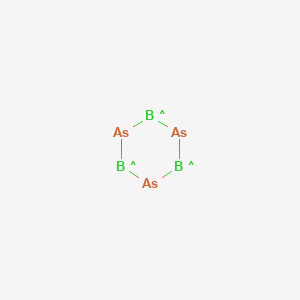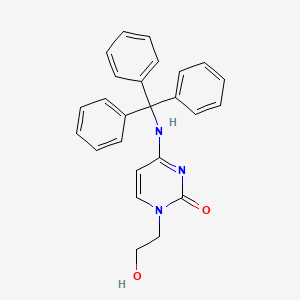![molecular formula C18H26O4 B14262119 {4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate CAS No. 185522-11-6](/img/structure/B14262119.png)
{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate is a chemical compound that features an oxirane (epoxide) ring attached to a phenyl group, which is further connected to an octanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate typically involves the reaction of 4-hydroxybenzyl alcohol with epichlorohydrin to form the oxirane ring. This intermediate is then esterified with octanoic acid under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted derivatives depending on the nucleophile used in the substitution reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate is used as a building block for the synthesis of more complex molecules. Its reactive oxirane ring makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure allows for the design of novel therapeutic agents targeting specific biological pathways.
Industry
Industrially, this compound is used in the production of epoxy resins and coatings. Its ability to undergo polymerization reactions makes it suitable for creating durable and resistant materials.
Wirkmechanismus
The mechanism of action of {4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate involves the reactivity of the oxirane ring. The ring can open under various conditions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane
- Benzene, 1,1’-methylenebis[4-[(2-oxiranyl)methoxy]-
- Bisphenol F diglycidyl ether
Uniqueness
{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate is unique due to its combination of an oxirane ring and an octanoate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile for various applications. Its structure also provides distinct properties compared to other similar compounds, such as enhanced reactivity and specific biological interactions.
Eigenschaften
CAS-Nummer |
185522-11-6 |
|---|---|
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
[4-(oxiran-2-ylmethoxy)phenyl]methyl octanoate |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-7-18(19)22-12-15-8-10-16(11-9-15)20-13-17-14-21-17/h8-11,17H,2-7,12-14H2,1H3 |
InChI-Schlüssel |
LGVXTBAXMOEOSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCC1=CC=C(C=C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


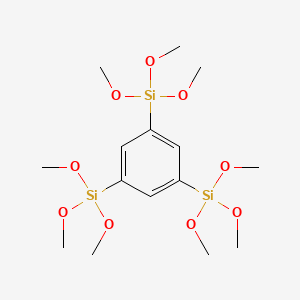
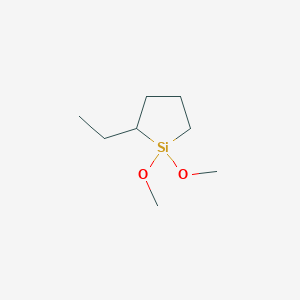
![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
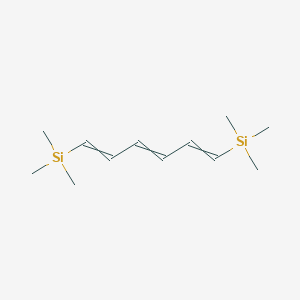
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)

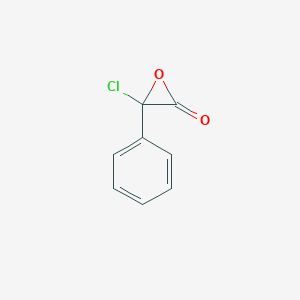
![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/structure/B14262088.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
